molecular formula C5H10ClFN4O2 B13454516 (2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride

(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride

Cat. No.: B13454516
M. Wt: 212.61 g/mol
InChI Key: MACSBLNWGGECMB-MMALYQPHSA-N
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Description

(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, an azido group, and a fluorine atom on a pentanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pentanoic Acid Backbone: The initial step involves the preparation of the pentanoic acid backbone through a series of reactions, including esterification and hydrolysis.

    Introduction of the Fluorine Atom: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Azidation: The azido group is introduced through a nucleophilic substitution reaction using sodium azide.

    Amination: The amino group is introduced through a reductive amination reaction using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the pentanoic acid backbone.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique functional groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can form hydrogen bonds with target molecules. These interactions collectively contribute to the compound’s biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-hydroxyproline: A structurally similar compound with a hydroxyl group instead of an azido group.

    (2S,4R)-4-hydroxyproline: Another stereoisomer with different spatial arrangement of functional groups.

    (2S,4S)-4-fluoroproline: A compound with a fluorine atom but lacking the azido group.

Uniqueness

(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride is unique due to the presence of both azido and fluorine groups on the same molecule, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Biological Activity

(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride is a compound of interest in the field of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of an azido group and a fluorine atom, suggests potential applications in various biological contexts, particularly in peptide synthesis and as a possible therapeutic agent.

Chemical Structure and Properties

  • Molecular Formula : C5H8ClF N4O2
  • Molecular Weight : 194.59 g/mol
  • CAS Number : Not specified in the sources reviewed.

The compound features a chiral center at the 2nd carbon, which is crucial for its biological activity. The azido group is known for its utility in click chemistry, enabling the formation of diverse chemical entities.

The biological activity of this compound is primarily attributed to its ability to act as an analog of amino acids involved in protein synthesis. The incorporation of azido groups can facilitate the labeling and tracking of peptides in biological systems.

Key Mechanisms:

  • Inhibition of Protein Synthesis : As an amino acid analog, it may interfere with normal protein synthesis pathways.
  • Click Chemistry Applications : The azido group allows for selective reactions with alkyne-containing molecules, making it valuable for bioconjugation techniques.

Case Studies

  • Peptide Synthesis : In studies focusing on peptide synthesis, this compound has been utilized as a building block due to its high reactivity and ability to form stable peptide bonds. Its incorporation into peptides has shown enhanced stability and bioactivity compared to traditional amino acids.
  • Antimicrobial Activity : Preliminary studies indicate that compounds containing azido groups exhibit antimicrobial properties. While specific data on this compound's efficacy against pathogens is limited, related compounds have demonstrated activity against various bacterial strains.
  • Cancer Research : The potential application of this compound in cancer therapy is being explored due to its ability to modify peptide structures that can inhibit tumor growth or enhance drug delivery systems.

Data Summary Table

Biological ActivityMechanismReference
Peptide SynthesisAmino acid analog
AntimicrobialPotential inhibition of bacterial growth
Cancer TherapyModulation of peptide structures

Properties

Molecular Formula

C5H10ClFN4O2

Molecular Weight

212.61 g/mol

IUPAC Name

(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid;hydrochloride

InChI

InChI=1S/C5H9FN4O2.ClH/c6-3(2-9-10-8)1-4(7)5(11)12;/h3-4H,1-2,7H2,(H,11,12);1H/t3-,4-;/m0./s1

InChI Key

MACSBLNWGGECMB-MMALYQPHSA-N

Isomeric SMILES

C([C@@H](CN=[N+]=[N-])F)[C@@H](C(=O)O)N.Cl

Canonical SMILES

C(C(CN=[N+]=[N-])F)C(C(=O)O)N.Cl

Origin of Product

United States

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